molecular formula C9H8N2O2 B2635885 1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid CAS No. 1418128-92-3

1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Cat. No.: B2635885
CAS No.: 1418128-92-3
M. Wt: 176.175
InChI Key: SQWBWWKSKVGXAC-UHFFFAOYSA-N
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Description

1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid typically involves the construction of the pyrrolopyridine core followed by functionalization at specific positions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of a pyrrole derivative with a pyridine derivative can be achieved using reagents such as trifluoroacetic acid or sodium hydride .

Industrial Production Methods

Industrial production methods for this compound often involve scalable processes that ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction parameters and improved safety. Additionally, the use of catalytic systems can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₈N₂O₂
  • Molecular Weight : 176.18 g/mol
  • Structure : The compound features a pyrrolo-pyridine core which is significant for its interaction with biological targets.

The compound has demonstrated various biological activities, including:

  • Inhibition of Cancer Cell Proliferation : In vitro studies have shown that it can inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis.
  • Modulation of Biological Pathways : It is being explored for its potential to modulate various biological pathways, which may lead to therapeutic applications in treating diseases related to FGFR dysregulation.

Medicinal Chemistry

1-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid serves as a valuable building block in the synthesis of complex organic molecules. Its unique structure allows for the development of new therapeutic agents targeting specific diseases, particularly those involving FGFR signaling pathways.

Oncology Research

The compound's ability to inhibit FGFR makes it a candidate for further studies in oncology. Researchers are investigating its efficacy against various cancer types, particularly those that exhibit aberrant FGFR signaling.

Biochemical Studies

The compound is being studied for its interactions with enzymes and proteins within cellular environments. Its potential to influence cell signaling pathways and gene expression could provide insights into cellular metabolism and function.

Case Studies and Research Findings

Several studies have documented the effects and potential applications of this compound:

Study FocusFindings
Cancer Cell Proliferation Demonstrated inhibition of breast cancer cell lines (4T1) with induction of apoptosis.
FGFR Inhibition Identified as a potent inhibitor of FGFR signaling pathways, relevant in tumorigenesis .
Biochemical Interactions Suggests involvement in various enzymatic reactions impacting cellular function.

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
  • 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
  • 1H-pyrrolo[2,3-b]pyridine-7-carboxylic acid

Uniqueness

1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 1-position and the carboxylic acid group at the 6-position allows for unique interactions with molecular targets, making it a valuable scaffold for drug development .

Biological Activity

1-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS No. 1418128-92-3) is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. This unique structure imparts notable chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been investigated for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

  • Molecular Formula : C9H8N2O2
  • Molecular Weight : 176.17 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit enzyme activity by binding to active sites, thereby blocking substrate access. Additionally, it may modulate various signaling pathways through receptor interactions, leading to altered cellular responses .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. It has demonstrated significant activity against various bacterial strains:

Pathogen MIC (μg/mL) Control (Ciprofloxacin)
Staphylococcus aureus3.12 - 12.52
Escherichia coli3.12 - 12.52

These findings suggest that this compound could serve as a lead for developing new antibacterial agents .

Anticancer Potential

The compound's anticancer potential has also been explored, particularly in targeting cancer cell lines. In vitro studies indicate that it may inhibit proliferation in several cancer types by inducing apoptosis and disrupting cell cycle progression .

Case Studies

  • Study on Antibacterial Activity : A recent research article evaluated the antibacterial efficacy of various pyrrole derivatives, including the target compound. The study found that compounds with structural similarities exhibited MIC values comparable to established antibiotics, suggesting their potential use in treating resistant bacterial infections .
  • Anticancer Research : Another study focused on the compound's effects on cancer cell lines such as HeLa and L929. The results indicated that treatment with the compound led to a significant reduction in cell viability, highlighting its potential as an anticancer therapeutic .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions under acidic or basic conditions using pyrrole and pyridine derivatives as precursors . Variations in synthesis have led to the development of several derivatives with enhanced biological activities.

Properties

IUPAC Name

1-methylpyrrolo[2,3-b]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-5-4-6-2-3-7(9(12)13)10-8(6)11/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWBWWKSKVGXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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